N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-3-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core known for its biological significance.
- A cyclopentyl group , which may influence its lipophilicity and receptor interactions.
- A methoxyethyl side chain , enhancing solubility and potentially affecting biological activity.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Quinazolines, including derivatives like the one , have been extensively studied for their anticancer properties. The following key activities have been reported:
- Cell Growth Inhibition :
-
Kinase Inhibition :
- Quinazoline derivatives are known to target multiple kinases, essential in cancer signaling pathways. The compound has shown promising results in binding assays, stabilizing kinases with comparable ΔTm values to known inhibitors like Staurosporine . This suggests potential as a therapeutic agent by disrupting critical signaling pathways in cancer cells.
-
Mechanism of Action :
- The mechanism underlying the anticancer effects may involve the inhibition of specific kinases such as PDGF receptors and Aurora kinases, which are pivotal in tumor growth and metastasis . The presence of bulky substituents appears to modulate activity, indicating structure-activity relationships that warrant further investigation.
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have been explored for various other biological activities:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Biological Activity Summary of Related Quinazoline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 5.0 | Aurora Kinase Inhibition |
Compound B | MCF-7 (Breast) | 3.5 | PDGF Receptor Antagonism |
N-cyclopentyl... | Various | 4.0 | Multi-Kinase Stabilization |
Case Study 1: Synthesis and Evaluation of Quinazoline Derivatives
A study synthesized several new quinazoline derivatives and evaluated their antiproliferative activity across different cancer cell lines. The results indicated that modifications to the side chains significantly influenced the compounds' efficacy against specific cancers .
Case Study 2: Kinase Binding Studies
Research involving binding assays highlighted that certain structural modifications could enhance or diminish binding affinity to critical kinases involved in tumor proliferation. The data suggested that optimizing side chain length and substituents could lead to more potent inhibitors .
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(2-methoxyethyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-17-7-9-18(10-8-17)23(30)16-34-26-28-22-15-19(24(31)27-20-5-3-4-6-20)11-12-21(22)25(32)29(26)13-14-33-2/h7-12,15,20H,3-6,13-14,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGXJZKNTGVCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.